NMDAR Antagonist 1 Neuroprotective Efficacy in PC12 Cells: A Comparative Analysis
NMDAR antagonist 1 demonstrates robust neuroprotection in a glutamate-induced excitotoxicity model in PC12 cells. At a concentration of 5 μM, it increased cell survival by 68% compared to the glutamate-only control group, as measured by MTT assay [1]. This represents a strong functional outcome that is distinct from a simple measure of binding affinity. In contrast, the high-affinity antagonist radiprodil, with an IC50 of 8 nM [2], may exhibit a different functional profile in neuroprotection assays due to its very high potency and potentially narrow therapeutic window. The 68% improvement in survival rate for NMDAR antagonist 1 provides a specific, quantifiable benchmark for its protective capacity in an in vitro model of excitotoxicity.
| Evidence Dimension | Neuroprotection: Improvement in cell survival |
|---|---|
| Target Compound Data | 68% increase in survival vs. glutamate-only group at 5 μM |
| Comparator Or Baseline | Radiprodil: No comparable neuroprotection data available in this assay system |
| Quantified Difference | Not applicable (comparator data unavailable) |
| Conditions | Glutamate-induced PC12 cell excitotoxicity model; MTT assay |
Why This Matters
This provides a direct, functional measure of neuroprotective efficacy in a disease-relevant cell model, a critical selection criterion for researchers studying excitotoxicity.
- [1] Zhang L, et al. Design, synthesis and bioevaluation of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives as potent neuroprotective agents. Eur J Med Chem. 2018 May 10;151:27-38. View Source
- [2] Bertin Bioreagent. Radiprodil (CAT N°: 29712). 2024. Product Datasheet. View Source
